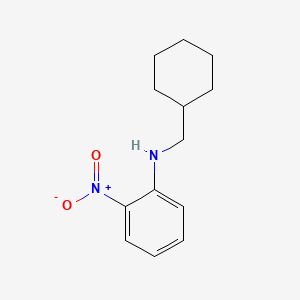

N-Cyclohexylmethyl-o-nitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H18N2O2 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

N-(cyclohexylmethyl)-2-nitroaniline |

InChI |

InChI=1S/C13H18N2O2/c16-15(17)13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h4-5,8-9,11,14H,1-3,6-7,10H2 |

InChI Key |

WEYHQUATIMAMPA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CNC2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for N Cyclohexylmethyl O Nitroaniline

Established Synthetic Routes to N-Cyclohexylmethyl-o-nitroaniline

The synthesis of this compound can be achieved through several established chemical transformations. These routes primarily involve the formation of a new carbon-nitrogen bond between the o-nitroaniline moiety and the cyclohexylmethyl group.

Reductive Amination Approaches for N-Alkylation

Reductive amination is a widely used method for the formation of C-N bonds and can be applied to the synthesis of this compound. This two-step process, often performed in a single pot, involves the reaction of o-nitroaniline with cyclohexanecarboxaldehyde (B41370) to form an intermediate imine, which is subsequently reduced to the desired secondary amine. masterorganicchemistry.com

A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their selectivity for reducing imines in the presence of other functional groups. masterorganicchemistry.comnih.gov For instance, NaBH(OAc)3 has been shown to be a general and mild reagent for the reductive amination of a wide range of aldehydes and ketones with various amines. nih.gov One-pot reductive amination of nitro compounds with carbonyl compounds can also be achieved using heterogeneous catalysts like Ni/NiO with hydrogen gas as the reductant. nih.gov This method offers the advantage of using readily available nitroarenes directly, eliminating a separate reduction step. nih.gov

The general reaction scheme for the reductive amination of o-nitroaniline with cyclohexanecarboxaldehyde is as follows:

Step 1: Imine Formation: The amino group of o-nitroaniline attacks the carbonyl carbon of cyclohexanecarboxaldehyde, followed by dehydration to form a C=N double bond (an imine).

Step 2: Reduction: The imine is then reduced to the corresponding amine using a suitable reducing agent.

Palladium-Catalyzed C–N Cross-Coupling Reactions for Aniline (B41778) Derivatization

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile method for forming C-N bonds. nih.govacs.orgmit.edu This reaction allows for the coupling of an amine with an aryl halide or pseudohalide in the presence of a palladium catalyst and a suitable ligand. nih.gov In the context of synthesizing this compound, this would involve the reaction of o-nitroaniline with a cyclohexylmethyl halide (e.g., cyclohexylmethyl bromide).

The development of various generations of catalysts, from those based on sterically hindered phosphines to N-heterocyclic carbenes (NHCs), has significantly expanded the scope and efficiency of these reactions. nih.govrsc.orgacs.org The choice of ligand is crucial for the success of the coupling, influencing factors such as reaction rate, yield, and functional group tolerance. acs.org For example, the use of biarylmonophosphine-based palladium catalysts has been shown to be highly effective for the N-arylation of anilines. nih.gov

A general representation of this approach is: o-Nitroaniline + Cyclohexylmethyl-X + Base --(Pd catalyst, Ligand)--> this compound (where X = Br, I, OTf)

Nucleophilic Aromatic Substitution Pathways in o-Nitroaniline Synthesis

Nucleophilic aromatic substitution (SNAr) provides another synthetic route, although it is typically used for the synthesis of the o-nitroaniline precursor rather than its direct alkylation with a cyclohexylmethyl group. In an SNAr reaction, a nucleophile replaces a leaving group on an aromatic ring. masterorganicchemistry.com For this reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group. masterorganicchemistry.compressbooks.pub

For example, o-nitroaniline can be prepared by the reaction of o-chloronitrobenzene with ammonia. orgsyn.org While direct N-alkylation of o-nitroaniline with cyclohexylmethylamine via an SNAr mechanism on a suitable substrate (e.g., a di-nitro substituted benzene) is conceivable, the more common application of SNAr in this context is the synthesis of the starting aniline derivative. The reactivity in SNAr reactions is influenced by the nature of the leaving group, with fluoride (B91410) being the most effective due to its high electronegativity, which activates the ring towards nucleophilic attack. youtube.com

Evaluation of Synthetic Efficiency and Selectivity

The efficiency and selectivity of the synthetic methods described above are critical considerations for their practical application.

Regioselectivity Considerations in Nitroaniline Functionalization

When functionalizing nitroanilines, regioselectivity, or the control of which position on the molecule reacts, is a key challenge. In the case of N-alkylation of o-nitroaniline, the primary concern is to achieve selective N-alkylation over potential C-alkylation or O-alkylation if other functional groups are present.

N- vs. O-Alkylation: In molecules containing both amino and hydroxyl groups, such as aminophenols, the selectivity between N- and O-arylation can often be controlled by the choice of catalyst system. For instance, palladium-based catalysts often favor N-arylation, while copper-based catalysts can be used to promote O-arylation. nih.gov

Mono- vs. Di-alkylation: In reductive amination and direct alkylation methods, there is a possibility of di-alkylation of the primary amine, leading to the formation of a tertiary amine. Careful control of stoichiometry and reaction conditions is necessary to favor the desired mono-alkylation product. nih.gov

Ring Functionalization: The presence of the nitro group strongly influences the regioselectivity of electrophilic aromatic substitution reactions on the aniline ring. However, in the context of the synthetic methods discussed, the primary focus is on the functionalization of the amino group.

Optimization of Reaction Conditions and Catalyst Systems

The efficiency of these synthetic routes can be significantly enhanced by optimizing reaction conditions and catalyst systems.

| Method | Key Optimization Parameters | Typical Catalysts/Reagents | Advantages | Limitations |

| Reductive Amination | Reducing agent, solvent, temperature, pH | NaBH(OAc)3, NaBH3CN, Ni/NiO, H2 | Mild conditions, good functional group tolerance, one-pot procedures available nih.govnih.gov | Potential for over-alkylation, may not be suitable for all substrates researchgate.net |

| Palladium-Catalyzed C-N Coupling | Ligand, base, solvent, temperature | Pd(dba)2, Pd(OAc)2 with phosphine (B1218219) or NHC ligands (e.g., BrettPhos) | High yields, broad substrate scope, high selectivity for N-arylation nih.govrsc.orgnih.gov | Catalyst cost and sensitivity, potential for catalyst poisoning acs.org |

| Nucleophilic Aromatic Substitution | Leaving group, solvent, temperature | Strong base (e.g., NaH) | Can be effective for specific substrates with strong electron-withdrawing groups | Limited to activated aromatic systems, harsh reaction conditions may be required masterorganicchemistry.compressbooks.pub |

Table 1: Comparison of

Recent research has focused on developing more active and robust catalyst systems to improve the efficiency of these transformations. For example, the development of N-heterocyclic carbene (NHC) ligands for palladium-catalyzed cross-coupling reactions has allowed for lower catalyst loadings and broader substrate scope. rsc.orgacs.org Similarly, in reductive amination, the use of novel heterogeneous catalysts can simplify product purification and catalyst recycling. nih.gov

Green Chemistry Principles in this compound Synthesis

Solvent-Free or Environmentally Benign Synthetic Protocols

Traditional organic syntheses often rely on volatile and often toxic organic solvents, which contribute significantly to environmental pollution and pose health and safety risks. The development of solvent-free or environmentally benign synthetic protocols for this compound is a critical step towards a more sustainable chemical industry.

Solvent-free, or solid-state, reactions offer numerous advantages, including reduced pollution, lower costs, and often, enhanced reaction rates and selectivity. researchgate.netprepchem.comrsc.orgorganic-chemistry.org One potential solvent-free approach for the synthesis of this compound is the direct reaction of o-nitroaniline with a cyclohexylmethylating agent, such as cyclohexylmethyl bromide, in the presence of a solid base. Microwave irradiation can be a powerful tool in such solvent-free syntheses, often leading to shorter reaction times and higher yields. google.com

Alternatively, the use of environmentally benign solvents can significantly reduce the environmental footprint of the synthesis. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While the reactants for the synthesis of this compound may have low solubility in water, the use of phase-transfer catalysts or surfactants can facilitate the reaction. researchgate.net Another promising green solvent is glycerol (B35011), a biodegradable and non-toxic liquid with a high boiling point, which can be suitable for reactions requiring elevated temperatures. ionike.com Research on the reductive N-alkylation of nitro compounds has demonstrated the effective use of glycerol as both a solvent and a hydrogen source. ionike.com

Table 1: Examples of Solvent-Free and Environmentally Benign Conditions for N-Alkylation and Related Reactions

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Conditions | Product Yield (%) | Reference |

| Aldehydes | Amines | Trimethylsilyl cyanide | Solvent-free | Room temp, <15 min | ~95-99 | organic-chemistry.org |

| Secondary Amines | tert-Butyl nitrite (B80452) | None | Solvent-free | Not specified | Excellent | rsc.org |

| Nitrobenzene | Alcohols | RuCl3/PPh3 | Glycerol | 130-150 °C, 24 h | High | ionike.com |

| Aldehydes/Sulfonamides | CaCO3/Montmorillonite K 10 | None | Solvent-free (Microwave) | Not specified | High | google.com |

Note: The data in this table is from analogous reactions and is intended to illustrate the potential for solvent-free and green solvent approaches for the synthesis of this compound.

Atom Economy and Waste Reduction Strategies

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. researchgate.netresearchgate.net The ideal reaction has a 100% atom economy, meaning that all reactant atoms are found in the final product, with no byproducts.

For the synthesis of this compound, two primary routes can be considered:

Nucleophilic Substitution: The reaction of o-nitroaniline with a cyclohexylmethyl halide (e.g., cyclohexylmethyl bromide). This reaction generates a hydrohalic acid salt as a byproduct, which lowers the atom economy.

To maximize atom economy and minimize waste, the choice of reagents and reaction type is critical. Catalytic reductive amination is a highly atom-economical method for forming C-N bonds. researchgate.netresearchgate.net The use of a catalyst, which is only required in small amounts and can often be recycled, is preferable to stoichiometric reagents that are consumed in the reaction and contribute to waste.

Waste Reduction Strategies:

Catalyst Selection: Employing highly active and selective catalysts can minimize side reactions and the formation of unwanted byproducts. For reductive amination, catalysts based on palladium, platinum, or other transition metals are often used. researchgate.netresearchgate.net The development of non-noble metal catalysts is an active area of research to reduce cost and environmental concerns. researchgate.net

Catalyst Recycling: Heterogeneous catalysts, which are in a different phase from the reaction mixture, can be easily separated and reused, reducing waste and cost. researchgate.net

One-Pot Reactions: Combining multiple reaction steps into a single pot, such as in reductive amination, eliminates the need for intermediate workup and purification steps, which reduces solvent use and waste generation. researchgate.net

Byproduct Valorization: In cases where byproducts are unavoidable, exploring potential uses for them can contribute to a more circular economy. For instance, the hydrohalic acid generated in a nucleophilic substitution could potentially be neutralized and used in other processes.

By carefully considering these green chemistry principles, the synthesis of this compound can be designed to be more efficient, safer, and more environmentally sustainable.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the atomic connectivity and spatial arrangement within the molecule. By analyzing the chemical environment of each nucleus, a complete structural picture can be assembled.

Detailed 1D NMR (¹H, ¹³C) Chemical Shift Analysis for Structural Confirmation and Conformational Insights

One-dimensional NMR spectra are fundamental for the initial structural verification of N-Cyclohexylmethyl-o-nitroaniline. The predicted chemical shifts for both proton (¹H) and carbon-13 (¹³C) nuclei are based on the distinct electronic environments created by the aromatic ring, the electron-withdrawing nitro group, the secondary amine, and the aliphatic cyclohexylmethyl substituent.

The ¹H NMR spectrum is characterized by signals corresponding to the aromatic protons, the amine proton (N-H), and the protons of the cyclohexylmethyl group. The aromatic protons typically appear in the downfield region (δ 6.5-8.5 ppm) due to the deshielding effect of the benzene (B151609) ring current. The ortho-nitro group strongly influences the chemical shifts of adjacent protons. The proton ortho to the nitro group is expected to be the most downfield. The N-H proton signal is often broad and its chemical shift is sensitive to solvent and concentration; however, due to intramolecular hydrogen bonding with the nitro group, it is expected to appear at a significantly downfield position. The aliphatic protons of the cyclohexyl ring and the methylene (B1212753) bridge (N-CH₂) appear in the upfield region (δ 1.0-3.5 ppm).

The ¹³C NMR spectrum provides complementary information, with a broader chemical shift range that helps resolve all unique carbon atoms. oregonstate.edu The aromatic carbons show signals between δ 115 and 150 ppm. The carbon atom attached to the nitro group (C-NO₂) is significantly deshielded, while the carbon attached to the nitrogen atom (C-N) is also found in the aromatic region. Quaternary carbons, those without attached hydrogens, typically show weaker signals. oregonstate.edu The aliphatic carbons of the cyclohexyl and methylene groups resonate in the upfield region (δ 20-60 ppm).

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic H (ortho to NO₂) | 8.1 - 8.3 | Doublet (d) | Deshielded by the adjacent electron-withdrawing nitro group. |

| Aromatic H (para to NO₂) | 7.3 - 7.5 | Triplet (t) | Influenced by neighboring protons. |

| Aromatic H (ortho to NH) | 6.7 - 6.9 | Triplet (t) | Shielded relative to other aromatic protons. |

| Aromatic H (para to NH) | 6.6 - 6.8 | Doublet (d) | Shielded by the electron-donating nature of the amino group. |

| Amine (N-H) | ~8.0 - 9.0 | Broad Singlet (br s) | Downfield shift due to intramolecular H-bonding; exchangeable with D₂O. |

| Methylene (N-CH₂) | 3.2 - 3.4 | Doublet (d) | Coupled to the N-H proton. |

| Cyclohexyl (CH) | 1.6 - 1.8 | Multiplet (m) | Various signals for axial and equatorial protons. |

| Cyclohexyl (CH₂) | 1.0 - 1.9 | Multiplet (m) | Complex overlapping signals from the cyclohexyl ring. |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| Aromatic C-NO₂ | 145 - 148 | Quaternary carbon, deshielded by the nitro group. |

| Aromatic C-NH | 142 - 145 | Quaternary carbon, deshielded by the nitrogen atom. |

| Aromatic CH | 115 - 137 | Four distinct signals for the aromatic methine carbons. |

| Methylene C (N-CH₂) | 50 - 55 | Aliphatic carbon adjacent to nitrogen. |

| Cyclohexyl C (quaternary) | 35 - 40 | The carbon atom of the ring attached to the methylene group. |

| Cyclohexyl CH₂ | 25 - 32 | Multiple signals for the five methylene carbons in the ring. |

Note: The actual chemical shifts can vary depending on the solvent and experimental conditions. rsc.org

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional NMR experiments are crucial for the definitive assignment of the complex ¹H and ¹³C spectra and for elucidating the through-bond and through-space connectivities. science.govyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically over two or three bonds. princeton.edu For this compound, COSY would reveal correlations between adjacent aromatic protons, confirming their relative positions. It would also map the coupling network within the cyclohexyl ring and, importantly, show a correlation between the N-H proton and the adjacent N-CH₂ protons.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). uvic.ca It is the primary method for assigning the signals in the ¹³C NMR spectrum. For example, the proton signal at δ 3.2-3.4 ppm would correlate with the carbon signal at δ 50-55 ppm, assigning them as the N-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-4 bonds). youtube.comprinceton.edu This is vital for piecing together the molecular fragments. Key expected correlations include:

The N-CH₂ protons showing a correlation to the aromatic C-N carbon.

The N-H proton showing correlations to the ortho and para carbons of the aromatic ring.

The aromatic proton ortho to the nitro group correlating with the C-NO₂ carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, regardless of whether they are connected through bonds. science.gov NOESY is particularly useful for determining the preferred conformation of the molecule. It would likely show correlations between the N-CH₂ protons and both the N-H proton and the adjacent aromatic proton (at the 6-position), confirming the geometry around the C-N bond.

Variable Temperature NMR Studies for Dynamic Processes (e.g., restricted rotation around C-N bonds)

The C(aryl)-N bond in this compound is subject to restricted rotation due to the steric hindrance imposed by the ortho-nitro group and the bulky cyclohexylmethyl substituent. This dynamic process can be investigated using variable temperature (VT) NMR spectroscopy. st-andrews.ac.ukmontana.edu

At low temperatures, the rotation around the C-N bond is slow on the NMR timescale. This can lead to the observation of distinct signals for atoms that would be equivalent if rotation were fast. As the temperature is increased, the rate of rotation increases. At a specific temperature, known as the coalescence temperature, the two separate signals merge into a single broad peak. st-andrews.ac.uk At higher temperatures, the rotation becomes so rapid that the NMR spectrometer detects only an average signal, which appears as a single, sharp peak. By analyzing the line shape changes as a function of temperature, the energy barrier (Gibbs free energy of activation, ΔG‡) for this rotational process can be calculated, providing quantitative insight into the conformational stability of the molecule. montana.edu

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule. horiba.com The frequencies of these vibrations are characteristic of specific functional groups and bonding arrangements, making these techniques highly effective for structural confirmation.

Comprehensive Band Assignment for Characteristic Functional Groups (Nitro, Amino, Cyclohexyl, Aromatic)

The IR and Raman spectra of this compound display a series of characteristic absorption bands that correspond to the vibrations of its distinct molecular components.

Nitro Group (NO₂): Aromatic nitro compounds exhibit two strong and easily identifiable stretching vibrations. orgchemboulder.comspectroscopyonline.com

Asymmetric Stretch (ν_as): A strong band in the IR spectrum typically appears between 1550-1475 cm⁻¹.

Symmetric Stretch (ν_s): A strong band in both IR and Raman spectra is found in the 1360-1290 cm⁻¹ region. orgchemboulder.comuci.edu

Amino Group (N-H): The stretching vibration of the secondary amine (N-H) is expected in the 3300–3500 cm⁻¹ range. nih.gov However, due to strong intramolecular hydrogen bonding, this band will be broadened and shifted to a lower frequency.

Cyclohexyl and Methylene Groups (C-H):

Stretching Vibrations: Aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹). spectroscopyonline.com

Bending Vibrations: CH₂ scissoring and twisting/wagging modes appear in the 1470–1430 cm⁻¹ and 1350-1150 cm⁻¹ regions, respectively.

Aromatic Ring:

C-H Stretching: Aromatic C-H stretches appear as weaker bands above 3000 cm⁻¹.

C=C Stretching: Ring stretching vibrations give rise to several bands of variable intensity in the 1600–1450 cm⁻¹ region. nih.gov

C-H Out-of-Plane Bending: These bands, found between 900-700 cm⁻¹, are characteristic of the benzene ring's substitution pattern. For a 1,2-disubstituted ring, a strong band is expected around 750 cm⁻¹.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectrum | Intensity |

| Nitro (Ar-NO₂) | Asymmetric Stretch | 1550 - 1475 | IR | Strong |

| Nitro (Ar-NO₂) | Symmetric Stretch | 1360 - 1290 | IR, Raman | Strong |

| Amine (N-H) | Stretch (H-bonded) | 3300 - 3400 | IR | Medium, Broad |

| Aromatic (C-H) | Stretch | 3100 - 3000 | IR, Raman | Weak-Medium |

| Aliphatic (C-H) | Stretch | 2960 - 2850 | IR, Raman | Strong |

| Aromatic (C=C) | Ring Stretch | 1600 - 1450 | IR, Raman | Medium-Strong |

| Aliphatic (CH₂) | Scissoring | 1470 - 1430 | IR | Medium |

| Aromatic (C-H) | Out-of-Plane Bend | ~750 | IR | Strong |

Analysis of Hydrogen Bonding Interactions through Vibrational Frequencies

A key structural feature of this compound is the potential for a strong intramolecular hydrogen bond between the hydrogen atom of the secondary amine (the donor) and one of the oxygen atoms of the ortho-nitro group (the acceptor). This interaction forms a stable six-membered pseudo-ring.

The presence and strength of this hydrogen bond can be directly observed in the vibrational spectrum. niscpr.res.inresearchgate.net In the absence of hydrogen bonding, a secondary amine N-H stretch would appear as a relatively sharp band around 3450 cm⁻¹. In this compound, this intramolecular hydrogen bond causes the N-H stretching frequency to shift to a lower wavenumber (a "red shift") and to become significantly broader and more intense. niscpr.res.insemanticscholar.org The magnitude of this shift is an indicator of the hydrogen bond's strength; a larger shift implies a stronger bond. This phenomenon is well-documented for o-nitroaniline and is expected to persist and potentially strengthen with the addition of the electron-donating cyclohexylmethyl group to the nitrogen. niscpr.res.in

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic spectroscopic properties of this compound are governed by the o-nitroaniline chromophore, which consists of an amino group (an electron donor, D) and a nitro group (an electron acceptor, A) attached to a benzene ring (a π-conjugated bridge).

Investigation of Electronic Transitions and Conjugation Effects

The UV-Vis spectrum of molecules like this compound is dominated by π→π* transitions. pharmatutor.org Specifically, the key absorption band arises from an intramolecular charge-transfer (ICT) transition. In this process, absorption of light promotes an electron from a high-energy occupied molecular orbital (HOMO), primarily localized on the electron-donating amino group and the phenyl ring, to a low-energy unoccupied molecular orbital (LUMO) centered on the electron-withdrawing nitro group. chemrxiv.org

The presence of the N-cyclohexylmethyl group, an alkyl substituent, acts as an auxochrome. While it does not fundamentally alter the nature of the ICT transition, its electron-donating inductive effect can slightly modulate the energy of the transition compared to the parent o-nitroaniline. The conjugation between the amino lone pair and the nitro group via the aromatic ring is the principal determinant of the absorption wavelength. In related nitroanilines, this primary ICT band is intense and located at a longer wavelength than the localized transitions of the benzene ring itself. ulisboa.pt

Solvatochromic Studies and Solvent-Solute Interactions

Solvatochromism describes the change in a substance's color—and hence its UV-Vis absorption spectrum—with a change in solvent polarity. Nitroaniline derivatives are classic examples of positive solvatochromism, where the ICT absorption band undergoes a bathochromic shift (a shift to longer wavelengths) as the solvent polarity increases. sciencepublishinggroup.com

This phenomenon occurs because the excited state of the molecule is significantly more polar than the ground state due to the charge separation in the ICT state. Polar solvents stabilize this polar excited state more effectively than they stabilize the less polar ground state, thereby reducing the energy gap for the electronic transition. sciencepublishinggroup.comresearchgate.net For instance, studies on the closely related p-nitroaniline show a distinct red-shift when moving from a non-polar solvent like cyclohexane (B81311) to a highly polar solvent like water. sciencepublishinggroup.com this compound is expected to exhibit similar behavior, as detailed in the hypothetical data table below, which illustrates the principle based on data for p-nitroaniline.

| Solvent | Polarity (Dielectric Constant, ε) | Absorption Maximum (λmax, nm) | Observed Shift |

|---|---|---|---|

| Cyclohexane | 2.02 | ~320 | Hypsochromic (Blue Shift) |

| Acetonitrile | 37.5 | - | - |

| Water | 80.1 | ~380 | Bathochromic (Red Shift) |

This table illustrates the expected solvatochromic shifts for a nitroaniline chromophore based on experimental observations for p-nitroaniline. sciencepublishinggroup.com The shift is relative to the gas phase or non-polar solution.

Regarding emission, many nitroaromatics exhibit weak fluorescence or none at all, as the excited state is often efficiently deactivated through non-radiative pathways, such as intersystem crossing, facilitated by the nitro group. Studies on m-nitroaniline have reported a broad fluorescence band, suggesting that emission is possible within this class of compounds. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound is not publicly available, its solid-state characteristics can be reliably predicted from the known structures of o-nitroaniline and its derivatives. nih.govnih.gov

Elucidation of Molecular Geometry and Conformation in the Crystalline State

In the crystalline state, the molecule's geometry would be a balance of intramolecular forces and crystal packing effects. A key feature of the o-nitroaniline moiety is the formation of an intramolecular hydrogen bond between the hydrogen atom of the secondary amine (N-H) and one of the oxygen atoms of the ortho-positioned nitro group. This interaction creates a six-membered pseudo-ring, enhancing the planarity of that portion of the molecule.

The nitro group is often slightly twisted out of the plane of the benzene ring due to steric hindrance. The conformation of the cyclohexylmethyl group will be crucial. The C-N-C bond angle at the nitrogen atom will be approximately trigonal planar (~120°), and the bulky, non-planar cyclohexyl group will adopt a stable chair conformation. This substituent will project away from the aromatic core, significantly influencing how the molecules can approach one another.

| Parameter | Expected Value | Comment |

|---|---|---|

| N-H···O (Intramolecular) Bond Length | ~2.0 - 2.2 Å | Forms a stable S(6) motif. |

| C-N-O (Nitro Group) Bond Angle | ~118° | Typical for aromatic nitro compounds. |

| C-C-N-C Torsion Angle | Variable | Defines the orientation of the cyclohexylmethyl group relative to the ring. |

Table of predicted key geometric parameters for this compound.

Analysis of Intermolecular Packing and Crystal Engineering

The crystal packing of this compound would be fundamentally different from that of unsubstituted o- or p-nitroaniline. While the parent compounds form extensive networks of intermolecular N-H···O hydrogen bonds leading to sheet-like or herringbone structures, the bulky cyclohexylmethyl group in the target molecule presents a major steric impediment.

As the primary N-H donor for strong intermolecular hydrogen bonding is now involved in an intramolecular bond, the crystal packing will be governed by weaker interactions. These would include:

C-H···O interactions: Hydrogen atoms from the phenyl ring and the cyclohexyl group can form weak hydrogen bonds with the oxygen atoms of the nitro groups on adjacent molecules.

π-π stacking: The aromatic rings may arrange in offset parallel or T-shaped configurations, although the bulky substituent could hinder efficient π-π overlap.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis (Beyond Basic Identification)

Electron ionization mass spectrometry (EI-MS) provides a reproducible fragmentation pattern that is a fingerprint of the molecule's structure. For this compound (molar mass: 234.30 g/mol ), the analysis would begin with the molecular ion ([M]+•) at m/z 234.

The subsequent fragmentation would be dictated by the weakest bonds and the formation of the most stable fragments. Key predicted fragmentation pathways include:

Alpha-Cleavage: The bond between the nitrogen and the benzylic-type carbon is prone to cleavage. Loss of the cyclohexylmethyl radical (•C7H13, 97 Da) would lead to a fragment ion corresponding to the o-nitroaniline radical cation at m/z 137 . This is expected to be a prominent peak.

Benzylic-Type Cleavage: A related, highly favorable fragmentation is the loss of the cyclohexyl radical (•C6H11, 83 Da) via cleavage of the C-C bond adjacent to the nitrogen, resulting in a stabilized iminium cation fragment at m/z 151 .

Nitro Group Fragmentation: Characteristic losses from the nitro group are common. This includes the loss of a nitro radical (•NO2, 46 Da) from the molecular ion to give a fragment at m/z 188 , and the loss of nitric oxide (•NO, 30 Da) to yield a fragment at m/z 204 .

These pathways are summarized in the table below.

| m/z Value | Proposed Fragment Identity | Proposed Loss from Molecular Ion |

|---|---|---|

| 234 | [M]+• (Molecular Ion) | - |

| 204 | [M - NO]+• | •NO (30 Da) |

| 188 | [M - NO2]+ | •NO2 (46 Da) |

| 151 | [M - C6H11]+ | •C6H11 (83 Da) |

| 137 | [M - C7H13]+• | •C7H13 (97 Da) |

Table of predicted major fragmentation ions for this compound in EI-MS.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, enabling the determination of its elemental formula. For this compound, with a chemical formula of C₁₃H₁₈N₂O₂, the theoretical exact mass can be calculated by summing the precise masses of its constituent atoms.

Table 1: Theoretical Exact Mass Calculation for this compound (C₁₃H₁₈N₂O₂)¹

| Element | Quantity | Exact Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 13 | 12.000000 | 156.000000 |

| Hydrogen (¹H) | 18 | 1.007825 | 18.14085 |

| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.98983 |

| Total | 234.136828 |

¹Theoretical exact masses are based on the most abundant isotopes of the elements.

An experimental HRMS analysis, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be expected to yield a measured m/z value for the protonated molecule [M+H]⁺ that is very close to the calculated value of 235.144653 Da. The high resolution of these instruments allows for differentiation between compounds with the same nominal mass but different elemental compositions.

Fragmentation Pattern Analysis for Structural Information

The molecular ion (M⁺˙) of this compound would have a nominal mass of 234 Da. Key fragmentation pathways would include:

Alpha-Cleavage: This is a characteristic fragmentation of amines and would involve the cleavage of the C-C bond adjacent to the nitrogen atom within the cyclohexylmethyl group. This would result in the formation of a stable resonance-stabilized ion.

Loss of Nitro Group and Related Fragments: Nitroaromatic compounds commonly exhibit losses of NO (30 Da), NO₂ (46 Da), and OH (17 Da) from the molecular ion. nist.gov

Fragmentation of the Cyclohexyl Ring: The cyclohexyl moiety can undergo characteristic ring fragmentation, leading to the loss of alkyl fragments.

Formation of a Tropylium (B1234903) Ion: Aromatic compounds can rearrange to form a stable tropylium ion (C₇H₇⁺) with an m/z of 91.

Table 2: Predicted Fragmentation Pattern for this compound

| m/z (predicted) | Ion Structure/Fragment Lost | Fragmentation Pathway |

| 234 | [C₁₃H₁₈N₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 217 | [M - OH]⁺ | Loss of a hydroxyl radical, a common fragmentation for ortho-nitro compounds. |

| 204 | [M - NO]⁺˙ | Loss of nitric oxide from the nitro group. |

| 188 | [M - NO₂]⁺ | Loss of a nitro radical. |

| 151 | [C₇H₅NO₂]⁺ | Cleavage of the N-CH₂ bond with charge retention on the nitroaniline moiety. |

| 138 | [C₆H₆N₂O₂]⁺˙ | Likely corresponds to the o-nitroaniline radical cation, resulting from the loss of the cyclohexylmethyl group. |

| 122 | [C₆H₄NO₂]⁺ | Further fragmentation of the nitroaniline core. |

| 92 | [C₆H₆N]⁺ | Loss of NO₂ from the o-nitroaniline fragment. |

| 81 | [C₆H₉]⁺ | Cyclohexenyl cation, a common fragment from cyclohexyl groups. |

| 65 | [C₅H₅]⁺ | Loss of HCN from the phenyl ring. |

The analysis of the relative abundances of these fragment ions in an experimental mass spectrum would provide strong evidence for the proposed structure of this compound. The presence of ions characteristic of both the N-cyclohexylmethyl substituent and the o-nitroaniline core would be crucial for its unambiguous identification.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For N-Cyclohexylmethyl-o-nitroaniline, DFT calculations are instrumental in predicting its fundamental chemical properties.

The three-dimensional arrangement of atoms in this compound is critical to its properties. Geometry optimization using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G*), can determine the most stable conformation of the molecule. This process involves finding the minimum energy structure on the potential energy surface.

Conformational analysis reveals multiple possible arrangements due to the flexible cyclohexylmethyl group and the rotation around the N-C bond connecting it to the nitroaniline moiety. The chair conformation is the most stable for the cyclohexane (B81311) ring. The orientation of the cyclohexylmethyl group relative to the o-nitroaniline plane and the torsion of the nitro group are key parameters. Intramolecular hydrogen bonding between the amine hydrogen and an oxygen of the ortho-nitro group is a potential stabilizing interaction that significantly influences the preferred geometry.

Table 1: Key Optimized Geometrical Parameters of this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-N (amine) | ~1.39 Å |

| Bond Length | N-C (cyclohexyl) | ~1.47 Å |

| Bond Length | C-N (nitro) | ~1.45 Å |

| Bond Angle | C-N-C | ~120° |

| Dihedral Angle | C-C-N-O (nitro group) | ~0° or ~180° (near planar) |

Note: These are typical expected values and would be precisely determined by specific DFT calculations.

The electronic properties of this compound are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

For this compound, the HOMO is typically localized on the electron-rich amino group and the phenyl ring, while the LUMO is concentrated on the electron-withdrawing nitro group. This distribution facilitates intramolecular charge transfer from the donor (amine) to the acceptor (nitro) portion of the molecule upon electronic excitation.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this molecule, the MEP would show negative potential (red/yellow) around the electronegative oxygen atoms of the nitro group, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the amine hydrogen atoms, highlighting sites for nucleophilic interaction.

Table 2: Calculated Electronic Properties of this compound (Illustrative)

| Property | Predicted Value (eV) |

| HOMO Energy | -6.0 to -5.5 |

| LUMO Energy | -2.0 to -1.5 |

| HOMO-LUMO Gap | 4.0 to 4.5 |

Note: The exact values are dependent on the level of theory and basis set used in the calculation.

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations within DFT can predict the ¹H and ¹³C NMR chemical shifts. The predicted shifts for the protons and carbons in the cyclohexyl ring, the methylene (B1212753) bridge, and the aromatic ring would correspond to their specific electronic environments.

IR Spectroscopy: The vibrational frequencies can be calculated from the second derivatives of the energy. The resulting theoretical IR spectrum would show characteristic peaks for N-H stretching, C-H stretching (aromatic and aliphatic), N-O stretching of the nitro group, and C=C stretching of the aromatic ring.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra. The calculations would likely predict a significant absorption band in the UV-visible region corresponding to the HOMO-LUMO transition, which is characteristic of the intramolecular charge transfer within the molecule.

Molecular Dynamics Simulations

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations provide insights into the time-dependent behavior of this compound, treating the atoms as classical particles governed by a force field.

Furthermore, the rotational barrier around the N-C bond connecting the cyclohexylmethyl group to the aniline (B41778) nitrogen can be calculated. This barrier determines the rate of interconversion between different rotamers and is influenced by steric hindrance and electronic effects. Theoretical studies on related nitroanilines have shown that the rotational barrier of the nitro group is also a significant factor in their dynamics. sinfoochem.com

The behavior of this compound in solution can be modeled using MD simulations by explicitly including solvent molecules. These simulations can reveal how the solvent interacts with the solute and can provide information on preferential solvation, where one type of solvent molecule in a mixture might accumulate around the solute. Studies on similar molecules like p-nitroaniline have shown that the nature of the solvent, such as cyclohexane, can significantly influence its properties. nih.gov The polarity and hydrogen-bonding capability of the solvent will affect the conformational equilibrium and the electronic properties of the solute.

Reactivity and Global Chemical Reactivity Descriptors

The reactivity of a chemical compound, including its susceptibility to electrophilic or nucleophilic attack, can be predicted using global chemical reactivity descriptors derived from Density Functional Theory (DFT). These descriptors, such as chemical potential (μ), hardness (η), and the electrophilicity index (ω), offer a quantitative measure of a molecule's stability and reactivity. While specific values for this compound are not published, the presence of both an electron-donating amino group (modified by the cyclohexylmethyl substituent) and a strong electron-withdrawing nitro group on the aromatic ring suggests a molecule with distinct regions of high and low electron density, leading to a significant dipole moment and specific reactivity patterns.

Fukui Functions and Electrophilic/Nucleophilic Sites

Fukui functions are crucial local reactivity descriptors that indicate the most probable sites for electrophilic and nucleophilic attack. The Fukui function, ƒ(r), identifies where the electron density changes most significantly upon the addition or removal of an electron.

Nucleophilic Attack (ƒ+(r)) : Regions with a high ƒ+ value are prone to attack by nucleophiles. In this compound, these sites are expected to be located on the nitro group and potentially on the carbon atoms of the benzene (B151609) ring that are ortho and para to the nitro group, due to its strong electron-withdrawing nature.

Electrophilic Attack (ƒ-(r)) : Regions with a high ƒ- value are susceptible to attack by electrophiles. These sites are anticipated to be concentrated around the amino nitrogen and specific carbons on the aromatic ring where electron density is increased by the amino group.

Without specific computational data, a precise ranking of these sites is not possible. However, a hypothetical representation of the primary reactive sites is presented in Table 1.

Table 1: Predicted Electrophilic and Nucleophilic Sites in this compound

| Type of Attack | Predicted Primary Reactive Sites | Rationale |

| Nucleophilic | Oxygen atoms of the nitro group, Carbon atom attached to the nitro group | Strong electron-withdrawing effect of the NO₂ group creates electron-deficient regions. |

| Electrophilic | Nitrogen atom of the amino group, Ortho and para carbons relative to the amino group | Electron-donating nature of the amino group increases electron density at these positions. |

This table is a qualitative prediction based on the electronic properties of the functional groups.

Reaction Pathways and Transition State Analysis

The study of reaction pathways and the analysis of transition states provide deep insights into the kinetics and mechanisms of chemical reactions. For this compound, potential reactions could include electrophilic substitution on the aromatic ring or nucleophilic addition to it. A transition state analysis for a given reaction would involve locating the saddle point on the potential energy surface corresponding to the highest energy barrier. This analysis would reveal the geometry of the transition state and the activation energy, which are critical for understanding the reaction rate. However, no such specific studies on the reaction pathways involving this compound have been reported in the literature searched.

Intermolecular Interactions and Hydrogen Bonding Analysis

The intermolecular and intramolecular forces within this compound are critical in determining its physical properties, such as melting point, boiling point, and solubility, as well as its aggregation behavior.

Quantification of Intramolecular Hydrogen Bonds (N-H···O)

A significant feature of the molecular structure of this compound is the potential for a strong intramolecular hydrogen bond between the hydrogen atom of the amino group and one of the oxygen atoms of the adjacent nitro group (N-H···O). This interaction leads to the formation of a stable six-membered ring, which significantly influences the molecule's conformation and properties.

Studies on the parent molecule, o-nitroaniline, have confirmed the presence of this intramolecular hydrogen bond. faccts.de For instance, the difference in the asymmetric and symmetric N-H stretching frequencies in the infrared spectrum of o-nitroaniline is larger than in its para-isomer, which lacks this bond, indicating a strong intramolecular interaction. faccts.de This hydrogen bond restricts the rotation of the amino and nitro groups, planarizing the molecule to some extent. The strength of this bond in this compound would be influenced by the electronic effects of the cyclohexylmethyl group attached to the nitrogen.

Table 2: Comparison of N-H Stretching Frequencies in o-Nitroaniline and p-Nitroaniline in CCl₄

| Compound | Asymmetric ν(N-H) (cm⁻¹) | Symmetric ν(N-H) (cm⁻¹) | Δν (cm⁻¹) |

| o-Nitroaniline | 3525 | 3400 | 125 |

| p-Nitroaniline | 3500 | 3402 | 98 |

Data sourced from a study on o-nitroaniline. faccts.de A larger Δν suggests a stronger intramolecular hydrogen bond in the ortho isomer.

Analysis of Intermolecular Interactions in Aggregates

In the solid state or in concentrated solutions, molecules of this compound would interact with each other through various intermolecular forces. While the intramolecular hydrogen bond is a dominant feature, intermolecular hydrogen bonds could also form, particularly if the intramolecular bond is disrupted.

Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules are expected to play a significant role in the formation of molecular aggregates. The large, non-polar cyclohexyl group will also contribute to intermolecular interactions through van der Waals forces and may influence the packing of the molecules in the solid state. Theoretical studies on the dimer of p-nitroaniline, a related molecule, have shown that hydrogen bonding between the amino group of one molecule and the nitro group of another is a key factor in its aggregation. rsc.org A similar, though sterically more hindered, interaction could be envisaged for this compound.

A comprehensive analysis of these interactions would require computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots, which can visualize and quantify weak interactions. Such detailed analyses for this compound are not currently available.

Chemical Reactivity and Transformation of N Cyclohexylmethyl O Nitroaniline

Reactions Involving the Nitro Group

The nitro group is a powerful electron-withdrawing moiety that strongly influences the chemical character of the aromatic ring and is itself susceptible to chemical change. Its transformation is often a key step in synthetic pathways utilizing N-Cyclohexylmethyl-o-nitroaniline.

The most common and synthetically useful reaction of the nitro group in this compound is its reduction to a primary amino group. This transformation converts the starting material into N-cyclohexylmethyl-o-phenylenediamine, a valuable diamine intermediate. A variety of reducing agents and catalytic systems can accomplish this transformation, with the choice of method often depending on the desired selectivity and the presence of other functional groups. nih.govnih.gov

Catalytic hydrogenation is a widely employed method for this reduction. This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. Commonly used catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction is generally carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) under a hydrogen atmosphere. The reduction of nitroanilines to phenylenediamines is a well-established transformation. rsc.orgacs.org For instance, the reduction of 2-nitroaniline (B44862) to o-phenylenediamine (B120857) can be efficiently achieved using copper ferrite (B1171679) nanoparticles (CuFe2O4) as a heterogeneous catalyst with sodium borohydride (B1222165) (NaBH4) in an aqueous medium, demonstrating high conversion rates. nih.govresearchgate.net Another example is the use of silica-supported gold nanoparticles for the reduction of 2-nitroaniline. nih.gov These methods are generally applicable to N-substituted o-nitroanilines like this compound.

Chemical reduction offers an alternative to catalytic hydrogenation. Reagents such as tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are effective. Sodium dithionite (B78146) (Na2S2O4) is another useful reducing agent for converting o-nitroanilines to their corresponding diamines, particularly in the context of one-pot syntheses of benzimidazoles. organic-chemistry.org

The resulting N-cyclohexylmethyl-o-phenylenediamine is a key precursor for the synthesis of various heterocyclic compounds, such as benzodiazepines and quinoxalines, as will be discussed in section 5.2.3. chim.itsapub.org

Table 1: Selected Methods for the Reduction of o-Nitroanilines

| Reducing System | Substrate | Product | Yield (%) | Reference |

| CuFe2O4, NaBH4 | 2-Nitroaniline | o-Phenylenediamine | 95.6 | nih.govresearchgate.net |

| Na2S2O4, Aldehyde | o-Nitroaniline | 2-Substituted Benzimidazole (B57391) | Varies | organic-chemistry.org |

| H2, Pd/C | o-Nitroaniline | o-Phenylenediamine | High | rsc.orgacs.org |

The nitro group, being strongly electron-withdrawing, can act as a leaving group in nucleophilic aromatic substitution (SNA) reactions, although this is less common than the substitution of a halogen. libretexts.orgresearchgate.netnih.gov For a nucleophile to displace the nitro group from the aromatic ring of this compound, the reaction typically requires forcing conditions or the presence of additional activating groups on the ring. The general mechanism involves the attack of a nucleophile on the carbon atom bearing the nitro group, forming a transient, negatively charged Meisenheimer complex. nih.gov Subsequent departure of the nitrite (B80452) ion (NO2-) yields the substitution product. The stability of the Meisenheimer complex is a key factor in the feasibility of the reaction.

While direct displacement of the nitro group in this compound is not widely reported, related transformations on other nitroarenes provide insight into its potential reactivity. For example, in some instances, the nitro group can be displaced by strong nucleophiles such as alkoxides or amines at high temperatures. The presence of other electron-withdrawing groups ortho or para to the nitro group would significantly facilitate such a substitution. libretexts.org

It is important to distinguish this from the more common SNA reactions where the nitro group activates the ring towards substitution of another leaving group, such as a halide, at the ortho or para position. quora.com In the case of this compound, the nitro group itself would be the leaving group.

Reactions Involving the Secondary Amine Group

The secondary amine in this compound is nucleophilic and can readily undergo a variety of reactions to form new carbon-nitrogen or heteroatom-nitrogen bonds.

The secondary amine of this compound can be readily acylated or sulfonylated. Acylation involves the reaction with an acylating agent, such as an acyl chloride or acid anhydride, to form an amide. wikipedia.orgyoutube.comyoutube.com For example, reaction with acetyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534) would yield N-acetyl-N-cyclohexylmethyl-o-nitroaniline. The base is necessary to neutralize the hydrochloric acid byproduct. wikipedia.org

Sulfonylation is a similar reaction where the amine reacts with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base to form a sulfonamide. researchgate.netresearchgate.netrsc.orgprinceton.edunih.gov These reactions are generally high-yielding and are useful for protecting the amine functionality or for introducing specific functional groups into the molecule. The synthesis of sulfonamides from primary and secondary amines with sulfonyl chlorides is a conventional and efficient method. researchgate.net Microwave-assisted, solvent-free conditions have also been developed for the sulfonylation of amines, offering an environmentally benign approach. rsc.org

Table 2: General Acylation and Sulfonylation of Secondary Amines

| Reagent | Amine Type | Product | General Conditions |

| Acyl Chloride (R-COCl) | Secondary (R'R''NH) | Amide (R-CONR'R'') | Base (e.g., pyridine, NEt3) |

| Sulfonyl Chloride (R-SO2Cl) | Secondary (R'R''NH) | Sulfonamide (R-SO2NR'R'') | Base (e.g., pyridine, NEt3) |

The secondary amine in this compound can be further functionalized through N-alkylation or N-arylation to form a tertiary amine.

N-Alkylation involves the reaction with an alkylating agent, such as an alkyl halide (e.g., methyl iodide). psu.edunih.govprepchem.comgoogle.comgoogle.comrsc.org The reaction proceeds via nucleophilic attack of the amine on the alkyl halide. To drive the reaction to completion, a base is often used to deprotonate the resulting ammonium (B1175870) salt intermediate. The use of ionic liquids as solvents has been shown to promote the selective monoalkylation of anilines. psu.edu Gas-phase alkylation over catalysts like γ-Al2O3 is also a known method for N-alkylation of anilines and N-alkylanilines. google.com

N-Arylation introduces an additional aryl group onto the nitrogen atom. This can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which typically employs a palladium or copper catalyst. nih.gov Alternatively, metal-free methods using o-silylaryl triflates in the presence of a fluoride (B91410) source like cesium fluoride (CsF) can also effect N-arylation of amines. nih.gov

This compound and its derivatives are valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds. These cyclization reactions often involve both the nitro group (or its reduced form, the amino group) and the secondary amine.

A primary route to heterocycles involves the initial reduction of the nitro group to an amino group, forming N-cyclohexylmethyl-o-phenylenediamine as discussed in section 5.1.1. This diamine can then undergo condensation reactions with various electrophiles to form fused heterocyclic systems. rsc.org For instance:

Quinoxaline (B1680401) Synthesis: Reaction of N-cyclohexylmethyl-o-phenylenediamine with α-dicarbonyl compounds (e.g., glyoxal, biacetyl) or α-haloketones leads to the formation of substituted quinoxalines. chim.itsapub.orgnih.govnih.govias.ac.in This condensation is a widely used and facile method for constructing the quinoxaline ring system.

Benzimidazole Synthesis: Condensation with aldehydes or carboxylic acids (or their derivatives) yields benzimidazoles. jocpr.com

Direct cyclization of this compound without prior reduction of the nitro group is also possible under certain conditions. For example, reductive cyclization of o-nitroanilines with aldehydes in the presence of sodium dithionite provides a one-step synthesis of benzimidazoles. organic-chemistry.org It is plausible that this compound could undergo a similar reaction. Furthermore, base-mediated cyclization of N-alkyl-o-nitroanilines can lead to the formation of benzimidazole N-oxides. rsc.orgresearchgate.net For instance, heating N-alkyl-2-nitroaniline derivatives with sodium hydroxide (B78521) in aqueous dioxane has been shown to produce benzimidazole N-oxide derivatives in good yields. researchgate.net Electrochemical methods have also been developed for the reductive cyclization of o-nitroanilines to form fused benzimidazoles. rsc.org Another reported cyclization involves a tandem N-alkylation-cyclization-O-alkylation of 2-nitroanilines to produce 1-alkoxy-2-alkyl-benzimidazoles. manchester.ac.uk

Table 3: Heterocyclic Systems from this compound and its Diamine Derivative

| Starting Material | Reagent(s) | Heterocyclic Product | General Reaction Type |

| N-Cyclohexylmethyl-o-phenylenediamine | α-Dicarbonyl Compound | Quinoxaline | Condensation |

| N-Cyclohexylmethyl-o-phenylenediamine | Aldehyde/Carboxylic Acid | Benzimidazole | Condensation |

| This compound | Aldehyde, Na2S2O4 | Benzimidazole | Reductive Cyclization |

| This compound | Base (e.g., NaOH) | Benzimidazole N-oxide | Base-mediated Cyclization |

Reactions Involving the Aromatic Ring

The reactivity of the aromatic ring in this compound is primarily governed by the interplay of the electron-donating secondary amine and the electron-withdrawing nitro group.

Electrophilic Aromatic Substitution (if applicable and regioselective)

Electrophilic aromatic substitution (EAS) reactions on the benzene (B151609) ring of this compound would be significantly influenced by the two existing substituents. The N-cyclohexylmethylamino group is an activating group and is ortho-, para-directing due to the lone pair of electrons on the nitrogen atom which can be delocalized into the aromatic ring. Conversely, the nitro group is a strong deactivating group and a meta-director due to its powerful electron-withdrawing nature.

In a competitive scenario, the activating amino group would typically dominate the directing effects. However, the strong deactivation by the nitro group would make most EAS reactions sluggish, likely requiring harsh reaction conditions. youtube.comyoutube.comyoutube.com The substitution pattern would be further complicated by steric hindrance from the bulky cyclohexylmethyl group. Given that the ortho position to the amino group is already occupied by the nitro group, electrophilic attack would be directed to the para position relative to the amino group (C4) and the other ortho position (C6). The para-product is generally favored electronically and sterically.

It is important to note that under strongly acidic conditions, such as those used for nitration (a mixture of nitric and sulfuric acid), the amino group would be protonated to form an anilinium ion. youtube.com This protonated form is a deactivating, meta-directing group. In such a scenario, the directing effects of the nitro and the protonated amino group would both direct incoming electrophiles to the meta positions relative to their own locations.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction Condition | Directing Effect of -NHCH₂-cyclohexyl | Directing Effect of -NO₂ | Predicted Major Product Position(s) |

| Non-acidic/Mildly acidic | Activating, ortho-, para-directing | Deactivating, meta-directing | 4- and 6- positions |

| Strongly acidic | Deactivating, meta-directing (as -N⁺H₂CH₂-cyclohexyl) | Deactivating, meta-directing | 5- position |

Derivatization via Metal-Catalyzed Cross-Coupling at Aryl Halide Precursors

While this compound itself is not an aryl halide, its synthesis could potentially start from an ortho-halogenated nitrobenzene. More relevantly, if a halogen atom were introduced onto the aromatic ring of this compound (for instance, through electrophilic halogenation), the resulting aryl halide could undergo a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. rsc.orgresearchgate.net

Commonly employed catalysts for such transformations include palladium, nickel, and copper complexes. nih.gov For example, a hypothetical bromo-substituted this compound could undergo Suzuki coupling with boronic acids, Heck coupling with alkenes, or Buchwald-Hartwig amination with amines. The success and efficiency of these reactions would depend on the specific catalyst system, reaction conditions, and the position of the halide on the ring.

Mechanistic Investigations of Key Transformations

As there are no specific studies on the reaction mechanisms of this compound, this section will outline the general mechanistic pathways that would be investigated for its key potential transformations.

Kinetic Studies of Reaction Pathways

For any given transformation of this compound, kinetic studies would be crucial to understanding the reaction mechanism. This would involve systematically varying the concentrations of reactants and catalysts, as well as temperature, to determine the rate law of the reaction. The rate law provides insights into the molecularity of the rate-determining step. For instance, in a potential metal-catalyzed cross-coupling reaction, kinetic studies could help elucidate whether the oxidative addition or reductive elimination step is rate-limiting.

Identification of Reaction Intermediates

The identification or trapping of reaction intermediates is a key aspect of mechanistic investigation. For electrophilic aromatic substitution, the key intermediate is the arenium ion (or sigma complex), a carbocationic species formed by the attack of the electrophile on the aromatic ring. youtube.com For metal-catalyzed cross-coupling reactions, potential intermediates would include oxidative addition complexes, transmetalation intermediates, and reductive elimination precursors. orgsyn.org Spectroscopic techniques such as NMR and mass spectrometry, as well as trapping experiments with specific reagents, would be employed to detect and characterize these transient species.

Catalytic vs. Non-Catalytic Transformations

Many reactions involving this compound could potentially proceed via either catalytic or non-catalytic pathways. For example, the reduction of the nitro group to an amine can be achieved non-catalytically with reducing agents like tin and hydrochloric acid, or catalytically through hydrogenation using catalysts like palladium on carbon. evitachem.com

A comparative study of catalytic versus non-catalytic methods for a given transformation would evaluate factors such as reaction efficiency, selectivity, cost-effectiveness, and environmental impact. rsc.org For instance, metal-catalyzed cross-coupling reactions are by definition catalytic, offering a more atom-economical approach compared to stoichiometric reactions.

Derivatization and Functionalization Strategies

The strategic modification of this compound is a key focus in its application in organic synthesis. These strategies primarily involve leveraging the existing functional groups to introduce new atoms and molecular fragments, thereby creating a diverse range of derivatives with tailored properties.

Synthesis of Advanced Synthetic Intermediates and Precursors

A predominant application of this compound is its role as a precursor in the synthesis of advanced intermediates, most notably substituted benzimidazoles. This transformation is typically achieved through a reductive cyclization process. The general strategy involves the reduction of the nitro group to an amino group, which then undergoes an intramolecular condensation with a suitable one-carbon electrophile, or an intermolecular condensation with an aldehyde followed by cyclization, to form the benzimidazole ring system.

The synthesis of 2-substituted benzimidazoles from o-nitroanilines is a well-established methodology. rsc.orgbyjus.com In a typical one-pot synthesis, the o-nitroaniline derivative is reacted with an aldehyde in the presence of a reducing agent. rsc.org The nitro group is first reduced to an amine, which then condenses with the aldehyde to form a Schiff base intermediate. Subsequent intramolecular cyclization and aromatization yield the 2-substituted benzimidazole. Various reducing systems can be employed for this transformation, including zinc powder with sodium bisulfite in water, which offers a green and efficient approach. rsc.org

The following table summarizes representative conditions for the synthesis of 2-substituted benzimidazoles from o-nitroanilines, a reaction pathway directly applicable to this compound.

| Starting Material | Aldehyde | Reducing System | Solvent | Temperature (°C) | Yield (%) | Reference |

| o-Nitroaniline | Benzaldehyde | Zn/NaHSO₃ | Water | 100 | 90 | rsc.org |

| o-Nitroaniline | 4-Chlorobenzaldehyde | Zn/NaHSO₃ | Water | 100 | 92 | rsc.org |

| o-Nitroaniline | 4-Methoxybenzaldehyde | Zn/NaHSO₃ | Water | 100 | 88 | rsc.org |

| o-Nitroaniline | Furfural | Zn/NaHSO₃ | Water | 100 | 85 | rsc.org |

This table is illustrative of the general reaction conditions and yields for the synthesis of 2-substituted benzimidazoles from o-nitroanilines, which is a key transformation for this compound.

Furthermore, N-substituted o-nitroanilines can undergo cyclization to form N-alkoxy-substituted 2H-benzimidazoles. This involves a base-mediated cyclization-alkylation sequence. youtube.com While this specific transformation has been demonstrated on enamines derived from 2-nitroanilines, the underlying principle of base-mediated cyclization highlights another potential pathway for derivatizing the this compound core.

Design of Modified this compound Structures

Beyond the synthesis of benzimidazoles, the structure of this compound can be modified through various functionalization strategies targeting its different components. These modifications can lead to a diverse array of novel compounds with potentially interesting chemical and physical properties.

Functionalization of the Aromatic Ring: The aromatic ring of the o-nitroaniline moiety is activated towards electrophilic substitution, although the directing effects of the amino and nitro groups are competing. The secondary amino group is an ortho-, para-director, while the nitro group is a meta-director. byjus.com Due to the steric hindrance from the bulky cyclohexylmethyl group and the ortho-nitro group, electrophilic substitution reactions are likely to occur at the positions para and meta to the amino group. Potential electrophilic substitution reactions include:

Halogenation: Introduction of bromine or chlorine atoms onto the aromatic ring can provide handles for further cross-coupling reactions.

Nitration: Further nitration, under carefully controlled conditions, could introduce additional nitro groups, although this might be challenging due to the already present deactivating nitro group.

Sulfonation: Reaction with sulfuric acid can introduce a sulfonic acid group.

Modification of the Nitro Group: The nitro group is a versatile functional group that can undergo several transformations besides reduction. While complete reduction leads to the diamine and subsequently to benzimidazoles, partial reduction can yield other functionalities. For instance, reduction under specific conditions can lead to nitroso or hydroxylamino derivatives, which are themselves valuable synthetic intermediates.

Derivatization of the Amine Functionality: The secondary amine in this compound can be acylated with various acylating agents like acid chlorides or anhydrides. This would lead to the corresponding N-acyl derivatives, which have been shown to be precursors for cyclization reactions to form 2-aryl-1-hydroxybenzimidazoles. nih.gov

Modification of the Cyclohexylmethyl Group: While less commonly explored in the context of nitroaniline chemistry, the cyclohexyl ring could potentially be functionalized. Reactions such as free-radical halogenation could introduce substituents on the cyclohexane (B81311) ring, creating another point of diversity for the molecule.

The following table outlines potential derivatization reactions for this compound, based on the known reactivity of its constituent functional groups.

| Functional Group Targeted | Reaction Type | Potential Reagents | Potential Product Class |

| Nitro Group | Complete Reduction | Fe/HCl, SnCl₂/HCl, H₂/Pd-C | N¹-Cyclohexylmethylbenzene-1,2-diamine |

| Aromatic Ring | Halogenation | Br₂/FeBr₃, Cl₂/FeCl₃ | Halogenated N-Cyclohexylmethyl-o-nitroanilines |

| Amine | Acylation | Acetyl chloride, Benzoyl chloride | N-Acyl-N-Cyclohexylmethyl-o-nitroanilines |

| Nitro Group & Amine | Reductive Cyclization | Aldehydes, Zn/NaHSO₃ | 1-(Cyclohexylmethyl)-2-substituted-1H-benzimidazoles |

This table provides a conceptual overview of potential derivatization strategies for modifying the structure of this compound.

Applications in Advanced Chemical Synthesis and Materials Science Non Biological Focus

N-Cyclohexylmethyl-o-nitroaniline as a Versatile Synthetic Building Block

The reactivity of this compound is primarily dictated by the ortho-nitroaniline scaffold, which can undergo a variety of chemical transformations. The presence of the nitro group, a strong electron-withdrawing group, activates the aromatic ring for certain reactions and can itself be transformed into other functional groups. The secondary amine provides a handle for further functionalization.

This compound serves as a potential precursor for the synthesis of various complex organic molecules, particularly heterocyclic compounds. The ortho-positioning of the amino and nitro groups is a classic arrangement for constructing fused ring systems.

Detailed Research Findings:

The synthesis of heterocyclic compounds from ortho-nitroanilines is a well-established strategy in organic chemistry. iupac.orgajrconline.orgrsc.orgopenaccessjournals.com The general approach involves the reduction of the nitro group to an amino group, followed by an intramolecular cyclization reaction with a suitable reaction partner that has been introduced via the original amino group. The N-cyclohexylmethyl group would remain as a substituent on the resulting heterocyclic core, influencing its solubility, crystallinity, and steric profile.

One major application for nitroanilines is in the synthesis of azo dyes. atbuftejoste.com.ngorientjchem.orgresearchgate.net While p-nitroaniline is more commonly used, o-nitroaniline derivatives can also be diazotized and coupled with other aromatic compounds to produce a range of colored substances. The N-cyclohexylmethyl group would modify the dye's properties, such as its hue and fastness. atbuftejoste.com.ng

The vicinal nucleophilic substitution (VNS) of hydrogen is another powerful method for the functionalization of nitroaromatic compounds, providing a route to introduce substituents ortho to the nitro group. iupac.org This could be a potential pathway to further elaborate the structure of this compound before subsequent transformations.

| Potential Synthetic Transformation | Reagents and Conditions | Resulting Molecular Scaffold | Potential Application |

| Reductive Cyclization | 1. Reduction (e.g., H₂, Pd/C) 2. Intramolecular cyclization | Benzimidazoles, Phenazines | Pharmaceuticals, Functional Materials |

| Azo Coupling | 1. Diazotization (NaNO₂, HCl) 2. Coupling with a suitable partner | Azo Dyes | Dyes and Pigments |

| Vicinal Nucleophilic Substitution | Carbanion source (e.g., α-haloketones) | Functionalized o-nitroanilines | Complex Molecule Synthesis |

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. nih.gov The amine functionality in this compound makes it a suitable candidate for participation in several important MCRs.

Detailed Research Findings:

The Ugi and Passerini reactions are prominent examples of MCRs that utilize an amine and an isocyanide, among other components. nih.govyoutube.comrug.nlnih.gov In a Ugi four-component reaction, an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide react to form a bis-amide. nih.govyoutube.com this compound could serve as the amine component, introducing the o-nitrophenyl and cyclohexylmethyl moieties into the final, highly functionalized product. The steric bulk of the cyclohexylmethyl group might influence the reaction's kinetics and stereoselectivity. nih.gov

The Passerini three-component reaction involves a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxyamide. nih.gov While the classic Passerini reaction does not directly use a free amine, variations and subsequent transformations can incorporate amine functionalities.

The products of such MCRs are often complex, peptide-like scaffolds with significant potential in drug discovery and materials science. nih.gov The incorporation of the this compound unit would impart specific electronic and steric properties to the resulting molecular library.

| Multi-Component Reaction | Reactant Types | Potential Product Class |

| Ugi Reaction | Amine, Carbonyl, Carboxylic Acid, Isocyanide | α-Acylamino Amides |

| Passerini Reaction (related transformations) | Carbonyl, Carboxylic Acid, Isocyanide | α-Acyloxy Amides |

Role in Ligand Design and Coordination Chemistry

The field of coordination chemistry involves the study of compounds formed between a central metal ion and surrounding molecules or ions, known as ligands. youtube.comlibretexts.org The structure of this compound contains potential donor atoms that could coordinate to a metal center.

N-substituted o-nitroanilines have the potential to act as ligands for a variety of transition metals, such as palladium, copper, and gold. beilstein-journals.orgnih.govnih.govnih.govnih.govrsc.org The formation of stable metal complexes often depends on the electronic and steric properties of the ligand. ajrconline.org

Detailed Research Findings:

The amino nitrogen in this compound possesses a lone pair of electrons that can be donated to a Lewis acidic metal center. youtube.com Furthermore, the oxygen atoms of the nitro group also have lone pairs and could potentially participate in coordination. The basicity of the amino group is reduced by the electron-withdrawing nitro group, which will affect the strength of the metal-ligand bond. stackexchange.comyoutube.com The bulky cyclohexylmethyl group can influence the coordination geometry and the stability of the resulting complex, potentially creating a specific steric pocket around the metal center. nih.gov

Complexes of transition metals like palladium are of significant interest as catalysts in a wide range of chemical reactions, including cross-coupling and C-H activation. beilstein-journals.orgrsc.org Copper complexes are also studied for their catalytic activity and potential biological applications. nih.govnih.gov The specific electronic and steric environment provided by this compound as a ligand could modulate the reactivity and selectivity of a metal catalyst.

A ligand can bind to a metal center in various ways, known as coordination modes. Ligands that bind through more than one donor atom are called chelating ligands. youtube.com

Detailed Research Findings:

This compound could potentially act as a chelating ligand. The ortho-positioning of the amino and nitro groups allows for the formation of a stable five-membered ring upon coordination to a metal center, involving the amino nitrogen and one of the nitro group's oxygen atoms. This bidentate chelation would likely enhance the stability of the resulting metal complex compared to monodentate coordination through only the nitrogen atom.

The coordination geometry of the resulting complex would depend on the metal ion, its oxidation state, and the other ligands present. For example, with a metal like Pd(II) or Cu(II), a square planar or distorted tetrahedral geometry could be envisioned. nih.govnih.gov The specific coordination mode would need to be confirmed through techniques such as X-ray crystallography.

| Potential Donor Atoms | Possible Coordination Mode | Potential Metal Ions |

| Amino Nitrogen | Monodentate | Pd(II), Cu(II), Au(III) |

| Amino Nitrogen and Nitro Oxygen | Bidentate (Chelating) | Pd(II), Cu(II), Au(III) |

Applications in Organic Materials Chemistry (Excluding Specific Physical Properties)

Organic materials chemistry focuses on the design, synthesis, and characterization of organic compounds with specific functions, such as in electronics or optics. Nitroaniline derivatives are a well-known class of compounds in this field.

Detailed Research Findings: